N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide
Description
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core linked to a 5-phenylisoxazole-3-carboxamide moiety via an ethyl bridge modified with a 2-methoxyethylamino substituent. However, explicit pharmacological data for this compound are absent in the provided evidence, necessitating inferences from structural analogs.
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-8-7-21-18(26)10-25-19(14-11-30-12-16(14)23-25)22-20(27)15-9-17(29-24-15)13-5-3-2-4-6-13/h2-6,9H,7-8,10-12H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKQQKAEMIDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1105204-30-5 |
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an antioxidant , anti-inflammatory , and anticancer agent. The thieno[3,4-c]pyrazole structure is known to exhibit various pharmacological properties due to its ability to interact with multiple biological targets.
Antioxidant Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole can act as antioxidants. A study assessed the protective effects of synthesized thieno[3,4-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The alterations in erythrocytes were measured as indicators of oxidative damage. The results showed significant reductions in altered erythrocyte percentages when treated with these compounds compared to controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Amino-Carboxamide | 12 ± 1.03 |
| 4-Nonylphenol + Thieno[3,4-c]pyrazole Compound (8) | 29.1 ± 3.05 |
This indicates that the compound may mitigate oxidative damage in aquatic organisms, suggesting potential applications in environmental toxicology .
Anti-inflammatory and Anticancer Properties
The thienopyrazole derivatives have also been explored for their anti-inflammatory properties. They are known to selectively inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory pathways. For example, certain thienopyrazoles have been reported to inhibit Aurora kinase activity, which is implicated in cancer cell proliferation .
The mechanism through which this compound exerts its effects involves binding to specific proteins involved in cAMP signaling pathways. Molecular docking studies suggest that this compound interacts effectively with exchange proteins directly activated by cAMP (EPAC), modulating downstream signaling pathways that are crucial for cellular responses .
Case Studies and Research Findings
- Antioxidant Effects on Fish : In a controlled study involving C. gariepinus, the administration of thieno[3,4-c]pyrazole compounds significantly reduced the toxic effects of environmental pollutants on red blood cells, highlighting their potential use as protective agents in aquaculture .
- Cancer Cell Proliferation Inhibition : Various derivatives have shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways affected by these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The compound’s thieno[3,4-c]pyrazole core is shared with N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (), which replaces the isoxazole carboxamide with a furan carboxamide.
In contrast, 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine () utilizes a 1,2,4-triazole ring, known for metal coordination and kinase inhibition. The triazole’s smaller size and higher aromaticity could improve metabolic stability relative to the bulkier thienopyrazole-isoxazole system .
Substituent Effects
- This substitution may influence bioavailability and blood-brain barrier penetration .
- Thiophene vs. Phenyl : N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () incorporates a thiophene ring, which enhances π-π stacking interactions in hydrophobic binding pockets compared to the target compound’s phenyl group .
Molecular Weight and Complexity
The target compound’s molecular weight (estimated ~450–500 g/mol based on analogs) is higher than 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine (MW ~265 g/mol, ), suggesting reduced cell permeability under Lipinski’s Rule of Five. However, its extended conjugation system may improve target affinity .
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Accessibility: The methoxyethylamino group in the target compound may require multi-step synthesis, as seen in ’s triazole derivatives, which use hydrazine hydrate and carbamothioyl intermediates .
- Biological Data: No explicit activity data are available for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
